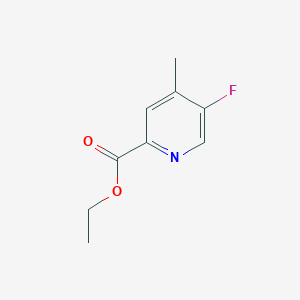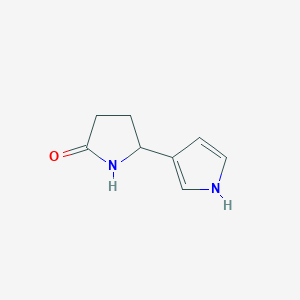
5-(1H-Pyrrol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrrol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrole ring fused to a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones . These methods offer a range of substrates and functional group tolerance, making them versatile for different synthetic needs.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
5-(1H-Pyrrol-3-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various physiological processes . For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1H-Pyrrol-3-yl)pyrrolidin-2-one include:
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the pyrrole ring.
Pyrrolidin-2,5-dione: Another related compound with a different ring structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of novel bioactive molecules and synthetic intermediates.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1H-pyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-7(10-8)6-3-4-9-5-6/h3-5,7,9H,1-2H2,(H,10,11) |
InChI Key |
VIQJRGYSFLHKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


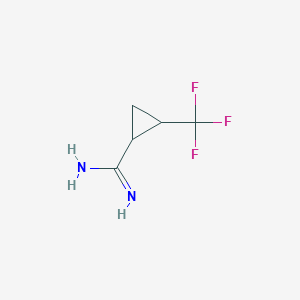
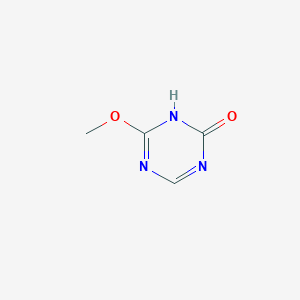

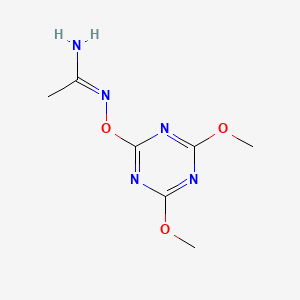
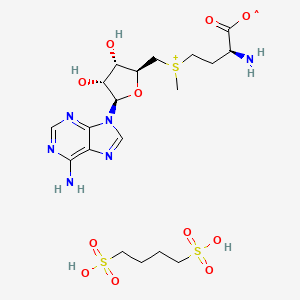
![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
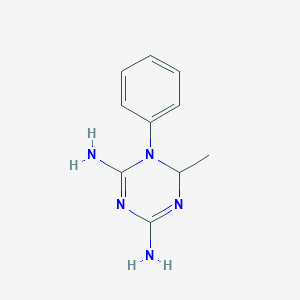
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)


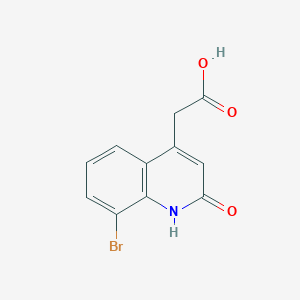
![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

